Ethyl 2,5-dimethylpiperidine-4-carboxylate
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Overview
Description
Ethyl 2,5-dimethylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the cyclization reaction, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2,5-dimethylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 2,5-dimethylpiperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Methyl 3,3-dimethylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,6-dimethylpiperidine-4-carboxylate: Differing in the position of the methyl groups on the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and studying chemical reactions.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2,5-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-10(12)9-5-8(3)11-6-7(9)2/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
IOMLGTPNODBXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NCC1C)C |
Origin of Product |
United States |
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